

Pharmacokinetics and Transdermal Penetration of Finalgon's Ingredients: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Finalgon ointment*

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This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and transdermal penetration of the active ingredients in Finalgon: nonivamide and butoxyethyl nicotinate. The information is compiled from a variety of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Introduction to Finalgon and its Active Ingredients

Finalgon is a topical medication used for the relief of muscle and joint pain. Its therapeutic effects are derived from the synergistic action of its two active components: nonivamide and butoxyethyl nicotinate (also known as nicoboxil). Nonivamide, a synthetic capsaicin analog, is responsible for the intense warming sensation, while butoxyethyl nicotinate, a nicotinic acid derivative, acts as a rubefacient, causing vasodilation and increasing local blood flow.^{[1][2][3][4]} Understanding the pharmacokinetic profiles and skin penetration characteristics of these two compounds is crucial for optimizing formulation development, ensuring efficacy, and minimizing potential side effects.

Pharmacokinetics of Nonivamide and Butoxyethyl Nicotinate

The systemic absorption and subsequent metabolic fate of topically applied drugs are key determinants of their safety and efficacy. While comprehensive human pharmacokinetic data for the topical application of Finalgon's specific formulation is limited in the public domain, preclinical studies and data on analogous compounds provide valuable insights.

Nonivamide

Nonivamide is a lipophilic molecule that can penetrate the stratum corneum to reach its target receptors on sensory neurons in the epidermis and dermis.

Absorption and Distribution:

Following topical application, nonivamide is absorbed into the skin. In vivo studies in rabbits have shown that plasma concentrations of nonivamide can be detected after transdermal administration.[5] A study comparing the pharmacokinetics of nonivamide and capsaicin in rats after subcutaneous injection found that the concentration of nonivamide was higher in the brain than in the blood, suggesting potential for distribution to the central nervous system if significant systemic absorption occurs.[6] However, after topical application of a high-concentration capsaicin patch in humans, systemic exposure was generally low and transient.[7]

Metabolism:

Nonivamide undergoes metabolism primarily in the liver. Studies have shown that the metabolism of nonivamide is similar to that of capsaicin and is catalyzed by cytochrome P450 (CYP450) enzymes, including CYP1A1, 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4.[8] Metabolic pathways include aromatic and alkyl hydroxylation, O-demethylation, N- and alkyl dehydrogenation.[8] The metabolism of nonivamide by these enzymes is considered a detoxification pathway.[8]

Excretion:

Information on the specific excretion routes and products of nonivamide following topical application in humans is not readily available.

Butoxyethyl Nicotinate

Butoxyethyl nicotinate is designed to act locally on the cutaneous vasculature.

Absorption and Distribution:

Upon topical application, butoxyethyl nicotinate penetrates the skin to exert its vasodilatory effects. There is limited publicly available data on the systemic absorption and distribution of butoxyethyl nicotinate after topical application.

Metabolism:

It is anticipated that any systemically absorbed butoxyethyl nicotinate is rapidly hydrolyzed in the blood plasma by esterases to its primary metabolites: nicotinic acid (a form of vitamin B3) and 2-butoxyethanol.[8] The nicotinic acid metabolite itself contributes to vasodilation.[8] Nicotinic acid is metabolized in the liver, with one pathway involving N-oxidation by CYP2E1 to form nicotinamide N-oxide.[9][10]

Excretion:

The metabolites of butoxyethyl nicotinate are expected to be excreted in the urine.[8] For instance, the metabolite of 2-butoxyethanol, 2-butoxyacetic acid, has been detected in human urine.[8]

Quantitative Pharmacokinetic Data Summary

Parameter	Nonivamide	Butoxyethyl Nicotinate
Route of Administration	Topical	Topical
Systemic Bioavailability	Low and transient systemic exposure observed with analogous compounds (capsaicin).[7]	Data not available. Expected to be low with rapid metabolism.
Peak Plasma Concentration (Cmax)	Data not available for topical Finalgon in humans.	Data not available.
Time to Peak Plasma Concentration (Tmax)	Data not available for topical Finalgon in humans.	Data not available.
Area Under the Curve (AUC)	Data not available for topical Finalgon in humans.	Data not available.
Elimination Half-life (t _{1/2})	A mean population elimination half-life of 1.64 hours was reported for capsaicin after topical patch application.[7]	Data not available.
Primary Metabolites	Hydroxylated, O-demethylated, and dehydrogenated products. [8]	Nicotinic acid and 2-butoxyethanol.[8]
Primary Route of Excretion	Data not available.	Expected to be urinary excretion of metabolites.[8]

Note: The table reflects the limited availability of specific quantitative pharmacokinetic data for the topical application of Finalgon's ingredients in humans. Much of the information is inferred from studies on analogous compounds or from general metabolic pathways.

Transdermal Penetration of Nonivamide and Butoxyethyl Nicotinate

The efficacy of Finalgon is dependent on the ability of its active ingredients to penetrate the stratum corneum and reach their sites of action in the underlying skin layers.

Nonivamide

In vitro studies using porcine skin, a relevant model for human skin, have demonstrated that nonivamide permeates the skin from various formulations.

Quantitative Transdermal Penetration Data for Nonivamide (In Vitro, Porcine Skin)

Formulation	Flux ($\mu\text{g}/\text{cm}^2/\text{h}$)	Permeation after 48h (% of applied dose)	Skin Concentration (ng/cm^2) after 4h	Reference
0.05% Hydrophilic Cream (HNC)	Not reported	~30%	SC: ~70, Epidermis & Dermis: <10	[9]
Film-Forming Emulsion (FFE 2)	Constant flux over 24h	$8.0 \pm 3.5\%$	SC: >1000, Epidermis & Dermis: ~10	[9]

SC: Stratum Corneum

These studies indicate that formulation plays a critical role in the transdermal delivery of nonivamide. Film-forming emulsions can provide a sustained release profile compared to conventional creams.[9]

Butoxyethyl Nicotinate

There is a notable lack of publicly available quantitative data on the transdermal penetration (e.g., flux, permeability coefficient) of butoxyethyl nicotinate. Its rubefacient effect, which occurs within minutes of application, suggests rapid penetration into the superficial layers of the skin.

[11]

Experimental Protocols

In Vitro Skin Permeation Study of Nonivamide using Franz Diffusion Cells

Objective: To quantify the permeation of nonivamide through the skin from a topical formulation.

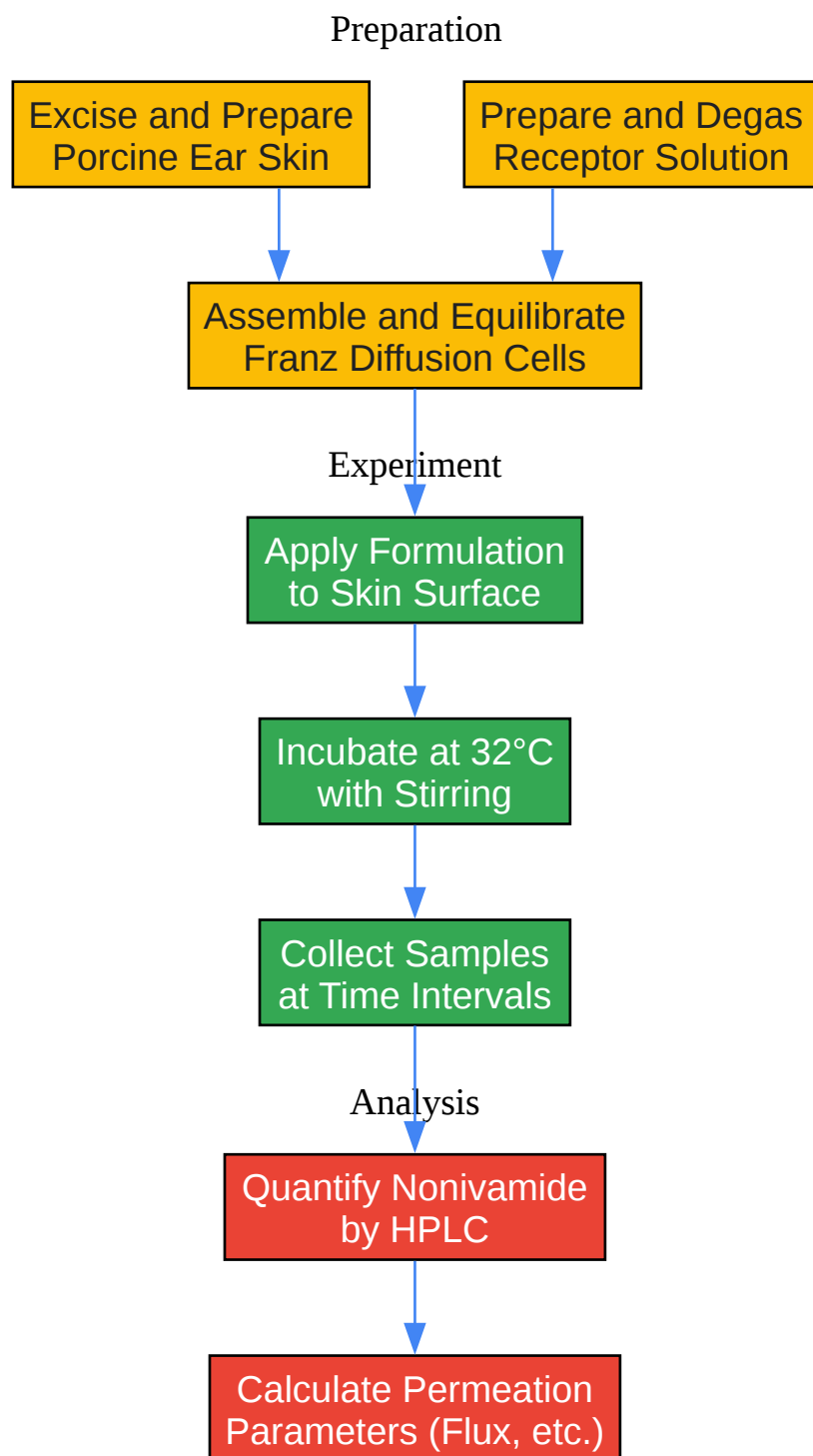
Apparatus and Materials:

- Franz diffusion cells
- Excised porcine ear skin
- Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
- Topical formulation containing nonivamide
- High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

- **Skin Preparation:** Full-thickness porcine ear skin is excised, and subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.[9]
- **Cell Assembly:** The receptor compartment of the Franz cell is filled with degassed receptor solution and maintained at 32°C to mimic skin surface temperature. A magnetic stirrer ensures homogeneity of the receptor fluid.[9]
- **Dosing:** A defined amount of the nonivamide-containing formulation is applied to the surface of the skin in the donor compartment.[9]
- **Sampling:** At predetermined time intervals, aliquots of the receptor solution are collected and replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[9]
- **Analysis:** The concentration of nonivamide in the collected samples is quantified using a validated HPLC method.[1]
- **Data Analysis:** The cumulative amount of nonivamide permeated per unit area is plotted against time. The steady-state flux (J_{ss}) is calculated from the slope of the linear portion of the curve.[9]

Experimental Workflow for In Vitro Skin Permeation Study



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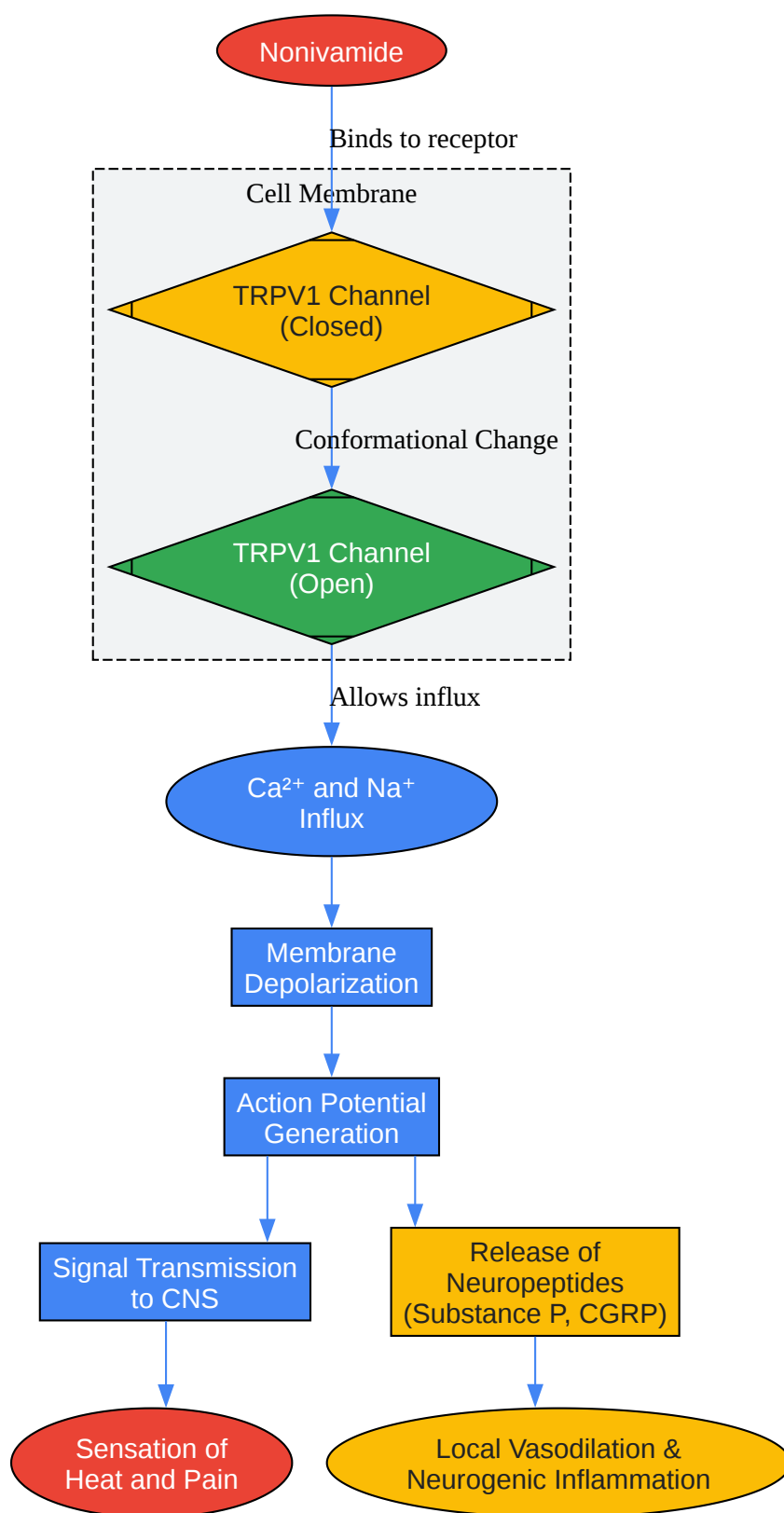
In Vitro Skin Permeation Experimental Workflow

Signaling Pathways and Mechanisms of Action

Nonivamide: TRPV1-Mediated Nociceptor Activation

The primary mechanism of action of nonivamide is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on sensory neurons.[\[10\]](#)[\[12\]](#)

TRPV1 Signaling Pathway



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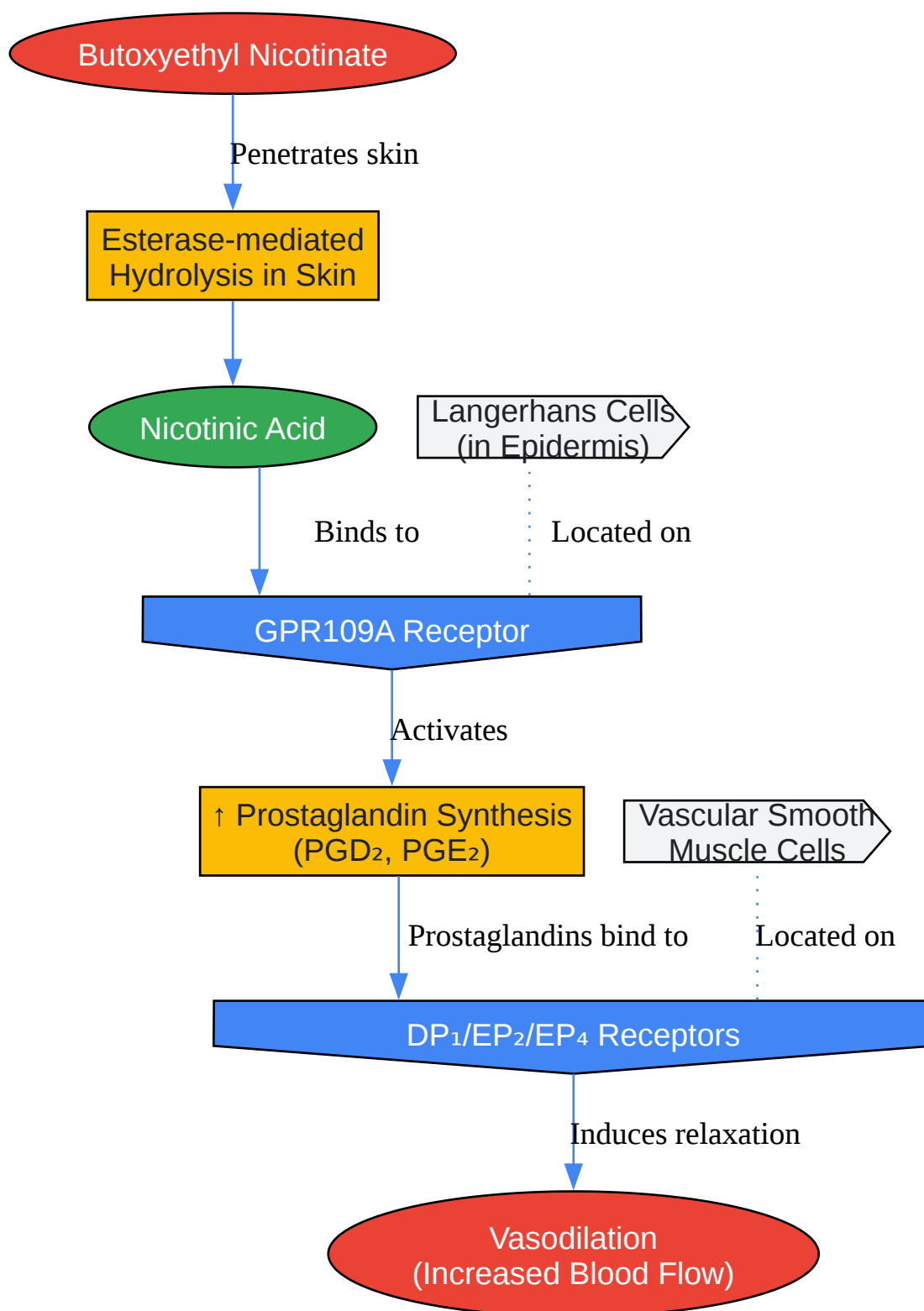
Nonivamide-Induced TRPV1 Signaling Cascade

Activation of TRPV1 by nonivamide leads to an influx of cations, primarily Ca^{2+} and Na^{+} , which depolarizes the neuron and generates action potentials.[12] These signals are transmitted to the central nervous system, resulting in the perception of heat and pain.[12] Prolonged activation of TRPV1 can lead to desensitization of the sensory neurons, which contributes to the analgesic effect. The influx of calcium also triggers the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which contribute to local vasodilation and neurogenic inflammation.[12]

Butoxyethyl Nicotinate: Proposed Mechanism of Vasodilation

The exact molecular mechanism of butoxyethyl nicotinate's rubefacient action has not been fully elucidated.[8] However, it is understood to be rapidly hydrolyzed in the skin to nicotinic acid.[8] Nicotinic acid is known to induce cutaneous vasodilation, or flushing, through a prostaglandin-mediated pathway.

Proposed Mechanism of Butoxyethyl Nicotinate-Induced Vasodilation



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Proposed Vasodilation Mechanism of Butoxyethyl Nicotinate

This proposed pathway involves the binding of nicotinic acid to the GPR109A receptor on Langerhans cells in the epidermis. This activation stimulates the synthesis and release of prostaglandins, such as PGD₂ and PGE₂, which then act on receptors on vascular smooth muscle cells to cause vasodilation and increase local blood flow.

Conclusion and Future Directions

This technical guide has summarized the available information on the pharmacokinetics and transdermal penetration of nonivamide and butoxyethyl nicotinate, the active ingredients of Finalgon. While the mechanism of action of nonivamide through TRPV1 activation is well-characterized, and in vitro skin permeation data is available, there remains a significant need for comprehensive in vivo pharmacokinetic data in humans following topical application.

For butoxyethyl nicotinate, the data is even more limited. Although its metabolic pathway and a plausible mechanism for its vasodilatory effects have been proposed, there is a clear lack of quantitative data on its transdermal penetration and systemic absorption.

Future research should focus on conducting well-controlled clinical studies to determine the in vivo pharmacokinetic profiles of both compounds after topical application of Finalgon. Such studies would provide crucial data on systemic exposure (C_{max}, T_{max}, AUC) and elimination kinetics, further ensuring the safety and efficacy of this topical analgesic. Additionally, detailed in vitro permeation studies using human skin would provide more precise data on the transdermal penetration of butoxyethyl nicotinate. The development and validation of sensitive analytical methods for the simultaneous quantification of both parent compounds and their major metabolites in biological matrices will be essential for these future investigations.

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